1-Decyl-2-methylquinolin-1-ium iodide
Description
Contextualization of Quaternary Quinolinium Salts in Heterocyclic Chemistry
Quaternary quinolinium salts are a prominent class of N-heterocyclic compounds characterized by a quinoline (B57606) ring system in which the nitrogen atom is quaternized, resulting in a permanent positive charge. This cationic nature is a defining feature that underpins many of their applications. In the broader landscape of heterocyclic chemistry, these salts are recognized for their diverse utility. They serve as valuable synthetic intermediates, photosensitizers, and components in the development of dyes. acs.org
The quinoline framework itself is a privileged scaffold found in numerous natural products, particularly alkaloids, and pharmaceuticals. nih.gov The quaternization of the nitrogen atom enhances the electrophilicity of the ring system, making positions 2 and 4 susceptible to nucleophilic attack, a property that is extensively exploited in organic synthesis to build more complex molecular architectures. Furthermore, the planar, aromatic structure of the quinolinium core facilitates interactions with biological macromolecules and allows for applications in materials science, such as in the development of corrosion inhibitors and fluorescent probes. researchgate.net
Academic Significance of N-Alkyl Substitution in Quinolinium Systems
The academic significance of this N-alkyl substitution is profound, as it allows for the systematic tuning of properties such as surface activity, critical micelle concentration (CMC), and solubility. nih.gov Research has demonstrated a clear relationship between the length of the N-alkyl chain and these surfactant properties. For instance, increasing the chain length generally decreases the CMC and enhances surface activity up to a certain point, often referred to as the "cut-off effect". researchgate.net This tunability is a central theme in the study of N-alkyl quinolinium salts, enabling researchers to design molecules optimized for specific applications, ranging from detergents and disinfectants to phase-transfer catalysts and agents for solubilizing water-insoluble compounds. nih.govresearchgate.net
Overview of Key Research Areas Pertaining to 1-Decyl-2-methylquinolin-1-ium Iodide
While specific research literature exclusively focused on this compound is limited, its key research applications can be confidently inferred from extensive studies on the homologous series of 1-alkyl-quinolinium salts. nih.govresearchgate.net The primary areas of investigation for this compound are driven by the pronounced surfactant and biological properties conferred by its C10 alkyl chain.
Cationic Surfactant Applications: As a classic cationic surfactant, this compound is a subject of interest in colloid and surface science. nih.govresearchgate.net Research in this area involves the characterization of its behavior at interfaces, its ability to form micelles in aqueous solutions, and its potential use as an emulsifier, wetting agent, or detergent. These properties are relevant in diverse industrial formulations, including cosmetics, textiles, and pigment inhibitors. researchgate.netresearchgate.net
Antimicrobial Activity: A significant body of research is dedicated to the antimicrobial properties of long-chain quaternary ammonium (B1175870) compounds, including N-alkyl quinolinium salts. researchgate.net The amphiphilic structure allows these molecules to interact with and disrupt the integrity of microbial cell membranes, leading to cell lysis. researchgate.net Studies on quinolinium salts with alkyl chains of varying lengths (from C8 to C20) have shown that antimicrobial efficacy is often dependent on the chain length, with compounds in the C10 to C16 range frequently exhibiting potent activity against a spectrum of Gram-positive bacteria and fungi. nih.govresearchgate.net Therefore, a central research area for this compound is its evaluation as a disinfectant, antiseptic, or biocide.
The table below summarizes findings from a study on a series of 1-alkyl-quinolinium bromides, which are structurally analogous to the iodide salt and illustrate the influence of alkyl chain length on physical properties.
| Compound (Alkyl Chain) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 1-Octyl-quinolinium bromide (C8) | 59 | 85-87 |
| 1-Decyl-quinolinium bromide (C10) | 51 | 88-90 |
| 1-Dodecyl-quinolinium bromide (C12) | 48 | 94-96 |
| 1-Tetradecyl-quinolinium bromide (C14) | 44 | 96-98 |
| 1-Hexadecyl-quinolinium bromide (C16) | 40 | 101-103 |
| 1-Octadecyl-quinolinium bromide (C18) | 31 | 103-105 |
| 1-Eicosyl-quinolinium bromide (C20) | 25 | 109-111 |
Data adapted from a study on 1-alkyl-quinolinium bromides, illustrating trends in yield and melting point with increasing alkyl chain length. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
494194-66-0 |
|---|---|
Molecular Formula |
C20H30IN |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-decyl-2-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C20H30N.HI/c1-3-4-5-6-7-8-9-12-17-21-18(2)15-16-19-13-10-11-14-20(19)21;/h10-11,13-16H,3-9,12,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LSYAKSPGBPLDPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Foundational Synthetic Strategies for N-Alkyl Quinolinium Salts
The synthesis of N-alkyl quinolinium salts is a cornerstone of heterocyclic chemistry, primarily achieved through the direct alkylation of a quinoline (B57606) derivative. This process, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the quinoline's nitrogen atom onto an electrophilic carbon atom of an alkylating agent.
The nitrogen atom in the quinoline ring is nucleophilic and readily reacts with electrophiles, making N-alkylation a straightforward process. The reactivity of the quinoline nucleus can be influenced by substituents on the ring. The general mechanism involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium (B1175870) salt. The efficiency of this quaternization is dependent on factors such as the nature of the alkylating agent, the solvent, and the reaction temperature.
Alkyl iodides are particularly effective alkylating agents for this transformation due to the nature of the carbon-iodine bond. Iodine is an excellent leaving group because the iodide ion (I⁻) is large, highly polarizable, and stable in solution. This facilitates the S_N2 (bimolecular nucleophilic substitution) reaction with the quinoline nitrogen. The reaction of 2-methylquinoline (B7769805) with an alkyl iodide, such as methyl iodide or ethyl iodide, proceeds by nucleophilic attack from the quinoline nitrogen onto the electrophilic carbon of the alkyl iodide, directly yielding the corresponding N-alkyl-2-methylquinolinium iodide. rsc.org
| Alkylating Agent | Substrate | Solvent | Conditions | Yield |
| Methyl Iodide | 4-Methylpyridine | Methanol | 75 °C, overnight | 89% |
| Methyl Iodide | 4-(Hydroxymethyl)pyridine | Methanol | 75 °C, overnight | 92% |
This table presents representative conditions for the N-alkylation of pyridine (B92270) derivatives, which follows the same principle as quinoline alkylation. rsc.org
Specific Synthesis of 1-Decyl-2-methylquinolin-1-ium Iodide and Analogues
The synthesis of the specific target compound, this compound, is a direct application of the foundational strategies discussed above.
The most direct route to synthesize this compound is the reaction of 2-methylquinoline with 1-iododecane. In this reaction, the nitrogen atom of 2-methylquinoline acts as a nucleophile, attacking the terminal carbon of the decyl chain and displacing the iodide ion. This one-step quaternization is analogous to the synthesis of other long-chain alkylated heterocyclic ionic liquids, such as 1-decyl-3-methylimidazolium (B1227720) bromide, which is formed from the reaction of N-methylimidazole and 1-bromodecane. researchgate.net The reaction is typically carried out by heating the two reactants, often in a solvent or sometimes under neat (solvent-free) conditions, to afford the desired quinolinium salt.
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing quinoline derivatives and related ionic liquids. acs.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. For quinoline-based ionic liquids, greener reaction conditions can involve one-pot synthesis approaches in solvent-free media, which enhance reaction efficiency and chemical yield. nih.gov Other strategies include the use of ionic liquids as recyclable reaction media and catalysts for the synthesis of the quinoline core itself. researchgate.netmdpi.com Furthermore, vapor-phase synthesis using solid acid catalysts like K10 montmorillonite (B579905) represents an alternative to traditional liquid-phase reactions, minimizing the use of solvents. researchgate.net
Precursor Applications in Complex Organic Architectures
N-alkyl quinolinium salts, including this compound, are valuable intermediates for the synthesis of more elaborate organic structures. The positive charge on the nitrogen atom activates the quinoline ring, making it susceptible to nucleophilic attack and facilitating a variety of transformations.
These salts serve as precursors for the construction of fused polyheterocyclic systems. researchgate.netthieme-connect.com For instance, N-alkyl quinolinium salts can undergo cycloaddition reactions with partners such as alkenes, alkynes, and diketones to generate diverse annulated products like pyrrolo[1,2-a]quinolines. researchgate.netthieme-connect.com The reactivity of the quinolinium salt allows for the rapid assembly of complex molecular scaffolds from relatively simple starting materials.
Furthermore, N-alkyl quinolinium iodides can be transformed into other functionalized quinoline derivatives. A notable example is the sodium periodate (B1199274) (NaIO₄)-mediated sequential iodination and amidation reaction, which converts N-alkyl quinolinium iodide salts into 3-iodo-N-alkyl quinolinones with high regioselectivity. acs.org The quinolinium ring can also be dearomatized under Morita-Baylis-Hillman conditions, reacting with electron-poor olefins to yield α-(1,2-dihydroquinolin-2-yl)vinyl derivatives, demonstrating their utility in breaking aromaticity to create three-dimensional structures. researchgate.net
| Quinolinium Salt Reactant | Reaction Partner | Resulting Architecture |
| N-Alkyl Quinolinium Salt | Alkenes (e.g., arylidene malononitriles) | Pyrrolo[1,2-a]quinoline derivatives |
| N-Alkyl Quinolinium Salt | Alkynes/Arynes | Fused heterocyclic systems |
| N-Alkyl Quinolinium Salt | Cyclic/Acyclic Diketones | Annulated quinoline products |
| N-Alkyl Quinolinium Iodide | Sodium Periodate / Amine | 3-Iodo-N-alkyl quinolinones |
| N-Alkyl Quinolinium Salt | Activated Olefins | α-(1,2-dihydroquinolin-2-yl)vinyl derivatives |
This table summarizes the application of N-alkyl quinolinium salts as precursors in the synthesis of complex organic architectures, based on findings from various studies. researchgate.netthieme-connect.comacs.orgresearchgate.net
Synthesis of Advanced Quinoline-Based Compounds
A review of available scientific literature does not provide specific examples of this compound being utilized as a direct precursor for the synthesis of more advanced, structurally complex quinoline-based compounds. While quinolinium salts, in general, are versatile intermediates in organic synthesis, specific applications for this particular long-chain derivative are not extensively documented in publicly accessible research.
Derivatization into Polymethine and Squaraine Dye Systems
The methyl group at the 2-position of the 1-decyl-2-methylquinolin-1-ium cation is activated and can be deprotonated by a base. This reactivity is fundamental for the synthesis of certain classes of dyes. However, a detailed search of the chemical literature did not yield specific, documented instances of this compound being derivatized into polymethine or squaraine dye systems.
While the general synthetic routes for polymethine (cyanine) dyes often involve the condensation of N-alkyl-2-methylquinolinium salts with other reagents, and squaraine dyes are formed from the reaction of electron-rich heterocycles with squaric acid, specific examples employing the 1-decyl derivative are not found in the reviewed literature. rsc.orgaobchem.com Therefore, detailed research findings on its specific derivatization into these dye systems cannot be presented.
Advanced Spectroscopic Characterization and Optical Applications
Comprehensive Spectroscopic Elucidation of Quinolinium Structures
The structural framework of 1-Decyl-2-methylquinolin-1-ium iodide has been meticulously investigated using a suite of spectroscopic methods. These techniques are pivotal in confirming the molecular arrangement, identifying functional groups, and understanding the electronic environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinolinium ring, the N-decyl chain, and the C2-methyl group. The aromatic protons of the quinolinium ring are expected to resonate in the downfield region, typically between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic system and the positively charged nitrogen atom. The protons on the N-decyl chain would appear in the upfield region. The methylene (B1212753) group attached to the nitrogen (-N-CH₂-) is expected to be the most deshielded of the alkyl chain, likely appearing around 4.5-5.0 ppm. The subsequent methylene groups would show a cascade of signals between 1.2 and 2.0 ppm, culminating in the terminal methyl group (-CH₃) signal at approximately 0.8-0.9 ppm. The methyl group at the C2 position of the quinolinium ring would likely appear as a sharp singlet in the range of 2.8-3.2 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinolinium Ring-H | 7.5 - 9.5 | 120 - 150 |
| C2-CH₃ | 2.8 - 3.2 | 20 - 25 |
| N-CH₂-(CH₂)₈-CH₃ | 4.5 - 5.0 | 50 - 60 |
| N-CH₂-CH₂ -(CH₂)₇-CH₃ | ~1.8 - 2.0 | ~30 - 35 |
| -(CH₂)₇- | 1.2 - 1.6 | 22 - 30 |
| -(CH₂)₈-CH₃ | 0.8 - 0.9 | ~14 |
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the decyl and methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinolinium ring are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The presence of the long alkyl chain will be confirmed by a characteristic bending vibration for the -(CH₂)n- group (n>4) at around 720 cm⁻¹. The carbon-iodine (C-I) bond, being a weaker bond, would exhibit a stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| C=C / C=N (Quinolinium) | 1450 - 1650 | Stretching |
| -(CH₂)n- (n>4) | ~720 | Rocking |
| C-I | 500 - 600 | Stretching |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the mass spectrum would be obtained for the cationic portion, 1-Decyl-2-methylquinolin-1-ium. The molecular ion peak [M]⁺ would correspond to the mass of this cation (C₂₀H₃₀N⁺). A prominent fragmentation pathway would likely involve the cleavage of the N-decyl bond, leading to the formation of a stable quinolinium fragment and a decyl radical. Another possible fragmentation could be the loss of the C2-methyl group. The iodide anion would not be directly observed in a positive-ion mass spectrum.
Photophysical Properties and Functional Dye Chemistry
The extended π-conjugated system of the quinolinium ring endows this compound with interesting photophysical properties, making it a member of the functional dye family.
UV-Visible Absorption: The UV-Visible absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and potentially the visible region, arising from π-π* electronic transitions within the quinolinium chromophore. The exact position of the absorption maxima (λmax) is influenced by the solvent polarity. In addition to the absorption of the quinolinium cation, the iodide counter-ion also exhibits characteristic absorption bands in the UV region, typically around 193 nm and 226 nm.
Fluorescence Emission: Many quinolinium derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelengths. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including the solvent and the presence of quenchers. The long decyl chain might promote aggregation in certain solvents, which can significantly affect the fluorescence properties, often leading to quenching.
The optical properties of quinolinium dyes are intricately linked to their molecular structure. In this compound, the key structural features influencing its properties are the quinolinium core, the N-decyl substituent, and the C2-methyl group.
Quinolinium Core: This forms the fundamental chromophore responsible for the absorption and emission of light.
N-decyl Substituent: The long alkyl chain significantly impacts the molecule's solubility, favoring non-polar environments. This can lead to the formation of micelles or aggregates in aqueous solutions, which can alter the photophysical properties.
C2-methyl Group: The methyl group at the 2-position can have a modest electronic effect on the quinolinium ring, slightly modifying the energy levels of the molecular orbitals and thus the absorption and emission wavelengths.
Quinolinium salts, due to their aromatic nature, have the potential to act as photosensitizers. A photosensitizer, upon absorption of light, can transfer its energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂). This process is known as a Type II photochemical mechanism.
Excitation: Dye (S₀) + hν → Dye (S₁)
Intersystem Crossing: Dye (S₁) → Dye (T₁)
Energy Transfer: Dye (T₁) + ³O₂ → Dye (S₀) + ¹O₂
The ability to generate singlet oxygen opens up possibilities for applications in areas such as photodynamic therapy and photocatalysis. However, the specific singlet oxygen quantum yield for this compound would require experimental determination. nih.gov
Advanced Optical Probing and Imaging Applications
The unique photophysical properties of quinolinium derivatives have positioned them as versatile scaffolds in the development of advanced optical probes. The compound this compound, with its distinct structural features, is an exemplar of this class, lending itself to a variety of applications in bio-imaging and photochemical systems.
Quinolinium-based dyes have been investigated as fluorescent labels for nucleic acids, owing to their ability to interact with the helical structure of DNA and RNA, leading to significant changes in their fluorescence properties. The interaction of this compound with nucleic acids is primarily governed by non-covalent interactions, which can be broadly categorized into intercalation and groove binding.
Research on structurally similar quinolinium compounds, such as 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide, has demonstrated a primary intercalative mode of binding to DNA. nih.gov This mode of interaction is characterized by the insertion of the planar quinolinium ring system between the base pairs of the DNA double helix. Such intercalation leads to a red shift in the absorption spectrum and a change in the fluorescence quantum yield of the dye, providing a detectable signal for the presence of nucleic acids. The binding affinity of these compounds is often significant, with association constants (K) in the range of 10³ to 10⁴ M⁻¹. nih.gov
The presence of the long decyl chain in this compound is anticipated to enhance its affinity for nucleic acids and influence its binding characteristics. The hydrophobic decyl group can interact with the grooves of the DNA helix, providing an additional stabilization to the binding. Furthermore, this lipophilic chain can facilitate the transport of the molecule across cellular membranes, a crucial property for in-vivo labeling applications.
The fluorescence of this compound is environmentally sensitive, a key feature for a labeling agent. Upon binding to nucleic acids, the fluorophore is shielded from the aqueous solvent, leading to an enhancement of its fluorescence quantum yield. This "light-up" effect is highly desirable for reducing background fluorescence and improving the signal-to-noise ratio in imaging experiments.
Table 1: Comparison of Binding Modes of Quinolinium Derivatives with DNA
| Derivative | Primary Binding Mode | Effect on DNA Structure | Fluorescence Change upon Binding |
| 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide | Intercalation | Unwinding of supercoiled DNA | Enhancement |
| This compound (Predicted) | Intercalation and Groove Binding | Potential for DNA condensation | Significant Enhancement |
The development of effective fluorescent probes for cellular imaging requires careful consideration of several factors, including cell permeability, target specificity, photostability, and low cytotoxicity. Quinoline-based scaffolds are particularly amenable to modification, allowing for the rational design of probes with tailored properties. nih.gov
Furthermore, the quinolinium ring can be functionalized to introduce specific recognition motifs. For instance, attaching a ligand for a particular receptor can direct the probe to a specific protein or cellular structure. This targeted approach enhances the specificity of the imaging experiment, allowing for the visualization of distinct biomolecules or organelles within the complex cellular environment.
The photostability of the quinolinium fluorophore is another critical design consideration. Probes that are resistant to photobleaching are essential for long-term imaging experiments and for applications that require high-intensity laser excitation, such as confocal microscopy and super-resolution imaging. Quinolinium derivatives generally exhibit good photostability, making them suitable for these demanding applications. nih.gov
Table 2: Key Design Principles for Quinolinium-Based Cellular Probes
| Design Parameter | Influence on Probe Function | Example Application |
| Alkyl Chain Length | Cellular uptake and localization | Mitochondrial or lipid droplet staining |
| Functional Groups on Quinolinium Ring | Target specificity and environmental sensing | pH or ion sensing |
| Photostability | Suitability for advanced imaging techniques | Long-term live-cell imaging |
| Quantum Yield | Signal brightness | High-contrast imaging of subcellular structures |
Photosensitizers are molecules that, upon absorption of light, can transfer the absorbed energy to other molecules, thereby initiating a photochemical reaction. The extended π-conjugated system of the quinolinium core in this compound makes it a candidate for exploration as a photosensitizer in various non-biological photochemical systems.
The mechanism of photosensitization by quinolinium compounds often involves the generation of singlet oxygen. Upon excitation to its singlet excited state, the quinolinium derivative can undergo intersystem crossing to a longer-lived triplet state. This triplet state molecule can then transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen. Quinolizinium salts, which are structurally related to quinolinium salts, have been shown to be efficient sensitizers of singlet oxygen. researchgate.net
In the context of non-biological systems, this property can be harnessed for various applications in organic synthesis and materials science. For example, singlet oxygen is a key reagent in [4+2] and [2+2] cycloaddition reactions, ene reactions, and the oxidation of sulfides and other electron-rich substrates. The use of a quinolinium-based photosensitizer offers potential advantages, such as solubility in organic solvents and tunable photophysical properties through chemical modification.
The photosensitizing activity of quinoline (B57606) derivatives has also been noted in the context of transition-metal complexes, where they can influence the degradation of polymers. osti.gov This suggests a broader potential for this compound in materials science, for instance, in photolithography or as a component in light-curable resins. The long decyl chain could enhance its compatibility with nonpolar organic media and polymeric matrices.
Table 3: Potential Non-Biological Applications of Quinolinium-Based Photosensitizers
| Application Area | Photochemical Reaction | Role of Quinolinium Photosensitizer |
| Organic Synthesis | Photooxygenation | Generation of singlet oxygen for specific oxidations |
| Polymer Chemistry | Photopolymerization | Initiation of radical polymerization |
| Materials Science | Photodegradation | Sensitizing the breakdown of polymers |
| Environmental Chemistry | Photocatalysis | Degradation of organic pollutants in solution |
Electrochemical Behavior and Interfacial Phenomena
Redox Mechanisms of Iodide and Quinolinium Species
The redox behavior of the constituent ions of DMQI, the 1-decyl-2-methylquinolin-1-ium cation and the iodide anion, dictates its electrochemical interactions.
While specific cyclic voltammetry studies detailing the redox potentials of the 1-decyl-2-methylquinolin-1-ium cation are not extensively available in the reviewed literature, chronoamperometry has been employed to investigate the compound's effect on corrosion processes. Chronoamperometry studies on mild steel in 1 M HCl with and without DMQI show that the current density decreases significantly in the presence of the inhibitor. This indicates that DMQI influences the rate of electrochemical reactions occurring on the metal surface, which is a key aspect of its inhibitive action. The technique helps in understanding the stability of the protective film formed by the inhibitor over time.
Adsorption Processes at Material Interfaces
The efficacy of 1-Decyl-2-methylquinolin-1-ium iodide as a surface protection agent is fundamentally linked to its ability to adsorb onto material interfaces.
The adsorption of DMQI on mild steel surfaces in acidic media has been found to follow the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor. The Langmuir isotherm is represented by the equation:
C / θ = 1 / K_ads + C
where C is the concentration of the inhibitor and K_ads is the adsorption equilibrium constant. The linear relationship observed when plotting C/θ against C confirms the applicability of the Langmuir model for DMQI on mild steel.
The adsorption equilibrium constant (K_ads) is related to the standard free energy of adsorption (ΔG°_ads), a key thermodynamic parameter.
The molecular structure of this compound plays a crucial role in its adsorption characteristics. The molecule consists of a positively charged quinolinium head group, a long hydrophobic decyl tail, and an iodide counter-ion. The planar quinolinium ring with its π-electrons can interact strongly with the d-orbitals of iron atoms on the steel surface. The long decyl chain enhances the hydrophobicity of the adsorbed layer, further protecting the metal from the corrosive aqueous environment.
Thermodynamic parameters calculated from the Langmuir isotherm provide insights into the nature of the adsorption process.
| Temperature (K) | K_ads (L mol⁻¹) | ΔG°_ads (kJ mol⁻¹) |
|---|---|---|
| 298 | 1.85 x 10⁵ | -39.9 |
| 308 | 1.12 x 10⁵ | -40.5 |
| 318 | 0.75 x 10⁵ | -41.2 |
| 328 | 0.48 x 10⁵ | -41.7 |
The large values of K_ads indicate strong adsorption of DMQI on the mild steel surface. The negative values of ΔG°_ads suggest that the adsorption process is spontaneous. Generally, ΔG°_ads values around -20 kJ mol⁻¹ or less are indicative of physisorption (electrostatic interactions), while those around -40 kJ mol⁻¹ or more negative suggest chemisorption (covalent bonding). The calculated values for DMQI are on the borderline, suggesting a mixed-mode of adsorption involving both electrostatic attraction and some degree of charge sharing or coordinate bonding between the inhibitor molecule and the metal surface.
The standard enthalpy of adsorption (ΔH°_ads) and the standard entropy of adsorption (ΔS°_ads) have also been determined. A negative value for ΔH°_ads indicates that the adsorption is an exothermic process.
Mechanistic Insights into Surface Protection Phenomena (e.g., Corrosion Inhibition)
The primary mechanism of surface protection by this compound is the formation of a protective adsorbed film on the metal surface, which acts as a barrier to the corrosive environment. In acidic solutions like 1 M HCl, the corrosion of mild steel involves the anodic dissolution of iron and the cathodic evolution of hydrogen.
DMQI functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. This is evidenced by potentiodynamic polarization studies, which show a decrease in both anodic and cathodic current densities upon the addition of the inhibitor.
The inhibition mechanism can be summarized as follows:
In the acidic solution, the DMQI molecule exists as a 1-decyl-2-methylquinolin-1-ium cation and an iodide anion.
The iodide anions have a strong tendency to adsorb onto the positively charged metal surface (in HCl), creating an excess negative charge.
This layer of adsorbed anions facilitates the electrostatic attraction and subsequent adsorption of the bulky organic cations.
The quinolinium part of the cation, with its aromatic rings and nitrogen heteroatom, can also interact directly with the vacant d-orbitals of iron atoms through coordinate bonding.
The long decyl chain orients itself away from the surface, creating a hydrophobic barrier that repels water and corrosive species.
This synergistic interaction between the iodide anion and the quinolinium cation leads to a dense, stable, and effective protective layer that significantly reduces the corrosion rate of mild steel. The inhibition efficiency of DMQI has been reported to reach as high as 97.5% at a concentration of 50 mg L⁻¹.
Theoretical and Computational Chemistry Approaches
In Silico Approaches for Structure-Activity Relationship (SAR) ElucidationNo in silico or Quantitative Structure-Activity Relationship (QSAR) studies for 1-Decyl-2-methylquinolin-1-ium iodide are available in the searched literature. Such studies establish a correlation between the chemical structure of a compound and its activity, but this has not been performed for the target molecule.researchgate.netnih.gov
Should relevant scientific research on this compound become available, the requested article can be generated.
Computational Validation of Experimental Findings
Computational methods play a crucial role in corroborating and interpreting experimental data obtained for this compound and related long-chain quinolinium salts. Techniques such as Density Functional Theory (DFT) are widely employed to predict spectroscopic and structural properties, which can then be compared with experimental measurements for validation. ivanmr.comruc.dknih.gov
One of the primary applications is in the validation of spectroscopic data. For instance, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. ivanmr.comnih.govyoutube.com By creating a computational model of the 1-Decyl-2-methylquinolin-1-ium cation, researchers can calculate the theoretical chemical shifts and compare them with the experimentally obtained NMR spectrum. A strong correlation between the calculated and experimental values provides a high degree of confidence in the structural assignment of the molecule. youtube.com Discrepancies, on the other hand, can point to specific conformational effects or intermolecular interactions in the experimental sample that may require further investigation.
Similarly, vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be validated through computational means. DFT calculations can predict the vibrational frequencies and intensities of the various functional groups within the this compound structure. This theoretical spectrum can be overlaid with the experimental spectrum to assign the observed vibrational bands to specific molecular motions, thus confirming the compound's structure and purity.
Beyond spectroscopy, computational chemistry is instrumental in validating crystallographic data. While X-ray crystallography provides the definitive solid-state structure, DFT calculations can be used to optimize the geometry of the molecule in the gas phase or in solution. Comparing the computationally optimized structure with the crystal structure can reveal the influence of crystal packing forces on the molecular conformation.
The table below illustrates the type of data that can be generated through computational validation of experimental findings for a hypothetical analysis of this compound.
| Parameter | Experimental Value | Calculated Value (DFT) | Method |
| ¹H NMR Chemical Shift (H-4) | 8.5 ppm | 8.45 ppm | B3LYP/6-31G(d,p) |
| ¹³C NMR Chemical Shift (C-2) | 155.0 ppm | 154.8 ppm | B3LYP/6-31G(d,p) |
| C=N Stretch (IR) | 1620 cm⁻¹ | 1625 cm⁻¹ | B3LYP/6-31G(d,p) |
| Dihedral Angle (C3-C4-N1-C10) | 175° | 178° | B3LYP/6-31G(d,p) |
This table is illustrative and contains hypothetical data for this compound.
Prediction of Novel Quinolinium Architectures
Computational chemistry is not only a tool for validation but also a powerful engine for the in silico design and prediction of novel quinolinium architectures with desired properties. mdpi.comnih.govrsc.org By leveraging computational models, researchers can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis, thereby saving significant time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. utm.mynih.govbio-hpc.euwikipedia.orgresearchgate.net QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. wikipedia.org For instance, by developing a QSAR model for a set of N-alkylquinolinium salts with known antimicrobial activity, it is possible to predict the activity of new, unsynthesized derivatives, including variations of the decyl chain or substitutions on the quinoline (B57606) ring of this compound. The descriptors used in these models can range from simple molecular properties like molecular weight and logP to more complex quantum chemical parameters.
Molecular docking is another powerful computational tool used to predict the binding affinity and mode of interaction of a ligand with a biological target, such as an enzyme or a receptor. nih.gov This is particularly relevant for designing new quinolinium-based drugs. For example, if the target for a desired therapeutic effect is known, molecular docking can be used to virtually screen a library of novel quinolinium derivatives to identify those that are most likely to bind effectively to the target's active site. This approach allows for the rational design of new compounds with potentially enhanced potency and selectivity.
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time. researchgate.netresearchgate.netrptu.dersc.org For this compound, MD simulations can be used to study its aggregation behavior in solution, its interaction with biological membranes, or its conformational flexibility. This information is crucial for understanding its mechanism of action and for designing new architectures with improved properties, such as enhanced solubility or better membrane permeability.
The following table presents a hypothetical example of data that could be generated during the in silico design of novel quinolinium architectures based on the 1-Decyl-2-methylquinolin-1-ium scaffold.
| Derivative | Modification | Predicted LogP | Predicted Docking Score (kcal/mol) | Predicted Activity (QSAR) |
| DMQ-1 | C12 Alkyl Chain | 5.8 | -8.5 | High |
| DMQ-2 | C8 Alkyl Chain | 4.2 | -7.9 | Moderate |
| DMQ-3 | 4-Chloro substitution | 5.1 | -9.1 | High |
| DMQ-4 | 6-Methoxy substitution | 4.5 | -8.2 | Moderate |
This table is illustrative and contains hypothetical data for derivatives of this compound.
Through these theoretical and computational approaches, the scientific community can accelerate the discovery and development of novel quinolinium compounds with a wide range of applications, building upon the foundational knowledge of molecules like this compound.
Catalytic Applications and Chemical Transformation Reagents
Organocatalytic Roles of Iodide Salts in Chemical Synthesis
Quaternary onium salts, including quinolinium salts, are recognized for their efficacy as organocatalysts, particularly in reactions involving carbon dioxide utilization. The combination of a bulky organic cation and a nucleophilic anion like iodide creates a bifunctional catalyst capable of activating multiple substrates.
Catalysis in Carbon Dioxide Valorization Reactions
One of the most promising applications for iodide salts is in the valorization of carbon dioxide (CO₂), a greenhouse gas, by catalyzing its reaction with epoxides to form cyclic carbonates. uliege.be This transformation is 100% atom-economical and yields valuable products used as green solvents, electrolytes for lithium-ion batteries, and precursors for polymers. uliege.benih.gov
The catalytic activity of onium salts in this context is highly dependent on both the cation and the anion. The iodide ion is a particularly effective nucleophile for initiating the reaction. mdpi.com Organocatalysts based on pyridinium (B92312) and other onium iodide salts have demonstrated high efficiency in promoting the carbonation of various epoxides under relatively mild conditions, such as low CO₂ pressure and moderate temperatures. nih.gov The presence of hydroxyl groups on the catalyst structure can further enhance activity through hydrogen bonding interactions. nih.gov Given this precedent, 1-Decyl-2-methylquinolin-1-ium iodide is expected to be an active catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides.
Below is a table of representative data showcasing the catalytic activity of various onium iodide salts in the cycloaddition of CO₂ to epoxides, illustrating the general effectiveness of this class of compounds.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
| Tetrabutylammonium iodide (TBAI) | Propylene Oxide | 100 | 10 | 3 | >99 | >99 |
| Tetrabutylphosphonium iodide (TBPI) | Propylene Oxide | 100 | 10 | 2 | >99 | >99 |
| 1-Butyl-3-methylimidazolium iodide ([BMIM]I) | Styrene Oxide | 120 | 20 | 6 | 95 | >99 |
| Pyridinium Iodide Derivative | Styrene Oxide | 75 | 1 | 24 | >95 | >99 |
This table presents representative data from various studies on onium iodide catalysts to illustrate their general efficacy, as specific data for this compound is not available.
Mechanistic Pathways of Organocatalyzed Transformations
The generally accepted mechanism for the cycloaddition of CO₂ to epoxides catalyzed by iodide salts involves a cooperative action between the cation and the iodide anion. rsc.org The catalytic cycle is initiated by the nucleophilic attack of the iodide ion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an iodo-alkoxide intermediate. nih.gov
The organic cation, in this case, the 1-decyl-2-methylquinolin-1-ium cation, is thought to play a role in activating the epoxide, possibly through non-covalent interactions, and stabilizing the resulting anionic intermediate. Subsequently, the alkoxide intermediate reacts with a molecule of carbon dioxide to form a carbonate species. The final step is an intramolecular cyclization that releases the cyclic carbonate product and regenerates the iodide catalyst, allowing it to enter a new catalytic cycle. nih.govrsc.org In some systems, particularly those with co-catalysts like hydroxyl-containing compounds, hydrogen bonding plays a crucial role in activating the epoxide, making it more susceptible to nucleophilic attack. nih.gov
Function as Reagents in Specific Organic Reactions
Beyond its catalytic potential, the components of this compound—the quinolinium cation and the iodide anion—can participate directly as reagents in various organic transformations.
Participation in Nucleophilic Substitution Reactions
The iodide ion is an excellent nucleophile and a good leaving group, making it a key participant in nucleophilic substitution reactions. acsgcipr.org In the context of this compound, the iodide anion can act as a nucleophilic source of iodine. For instance, in a Finkelstein-type reaction, the iodide could replace other halogen atoms (like chloride or bromide) or sulfonate esters in an organic substrate. acsgcipr.org The efficiency of such reactions is often enhanced in solvents where the resulting salt (e.g., NaCl or NaBr) is insoluble, driving the equilibrium towards the formation of the iodo-alkane. pdx.edu
The quinolinium scaffold itself can undergo nucleophilic attack, particularly when activated. However, in the context of this compound acting as a reagent, the primary role in nucleophilic substitution would be played by the iodide anion.
Applications in Electrophilic Iodination Processes
While the iodide ion (I⁻) is a nucleophile, it can be oxidized to molecular iodine (I₂) or an electrophilic iodine species (I⁺), which can then be used in electrophilic iodination reactions. mdpi.comacsgcipr.org Various oxidizing agents, such as hydrogen peroxide or sodium periodate (B1199274), can be used to generate the active electrophilic iodine species in situ from an iodide salt. mdpi.comnih.gov These electrophilic iodine reagents are used to introduce iodine atoms into electron-rich aromatic compounds like phenols and anilines, as well as to functionalize alkenes and alkynes. mdpi.comorgoreview.com
A study has shown that N-alkyl quinolinium iodide salts can undergo a sequential iodination/amidation reaction mediated by NaIO₄ to produce 3-iodo-N-alkyl quinolinones with high regioselectivity. nih.gov This demonstrates that the quinolinium salt itself can be the substrate for an iodination reaction, utilizing its own iodide counterion after oxidation. Therefore, this compound could potentially serve as both the substrate and the iodine source in such oxidative transformations.
Development of Advanced Synthetic Protocols
The development of advanced synthetic protocols often focuses on improving reaction efficiency, simplifying procedures, and adhering to the principles of green chemistry. Onium salts, like this compound, are integral to this advancement. researchgate.net Their properties, such as thermal stability and tunable solubility (conferred by the long decyl chain in this case), make them suitable for use as phase-transfer catalysts or as catalysts in ionic liquid-like conditions.
Recent advancements include the immobilization of onium salt catalysts on solid supports to facilitate catalyst recovery and recycling, enhancing the sustainability of the process. nih.gov Furthermore, the use of onium salt catalysts in continuous-flow reactor systems is an area of active research, offering advantages in terms of scalability, safety, and process control. nih.gov The bifunctional nature of quinolinium iodide salts positions them as attractive candidates for incorporation into these advanced synthetic methodologies, for example, in the synthesis of complex heterocyclic structures or in cascade reactions where multiple bonds are formed in a single operation. thieme-connect.com
Applications in Advanced Materials Science and Supramolecular Assemblies
Integration into Functional Materials
The distinct electronic and structural characteristics of 1-Decyl-2-methylquinolin-1-ium iodide make it a candidate for incorporation into various functional materials, particularly those involving charge transfer and photovoltaic properties.
Charge transfer (CT) complexes are formed between electron-donating and electron-accepting molecules. The quinolinium moiety in this compound can act as an electron acceptor, forming CT complexes with suitable electron donors. A well-known and potent electron acceptor used in the formation of such complexes is 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). jh.edumdpi.com The interaction between the quinolinium cation and the TCNQ radical anion can lead to the formation of highly colored, crystalline materials with notable electrical properties. jh.edumdpi.com
The electrical conductivity of these charge-transfer salts is a key characteristic. While specific conductivity data for the 1-decyl-2-methylquinolin-1-ium-TCNQ complex is not extensively documented in publicly available literature, studies on similar organic charge transfer salts, such as TTF-TCNQ (tetrathiafulvalene-tetracyanoquinodimethane), have demonstrated metallic-like conductivity. jh.edu The formation of segregated stacks of donor and acceptor molecules within the crystal lattice provides a pathway for electron transport. jh.edu The partial charge transfer between the donor and acceptor is crucial for high conductivity. jh.edu
The long decyl chain in this compound is expected to influence the solid-state packing of the resulting CT complex, potentially affecting the overlap of the π-systems and, consequently, the electrical conductivity. It may also enhance the solubility of the complex in organic solvents, which is advantageous for solution-based processing of thin films for photoconductive devices.
Table 1: Properties of Related Quinolinium-Based Charge Transfer Complexes
| Donor/Acceptor System | Stoichiometry | Electrical Conductivity (S/cm) | Key Features |
| Perylene-TCNQ | 1:1 | 10⁻³ (n-type) | Exhibits n-type semiconducting behavior. mdpi.com |
| Perylene-TCNQ | 3:1 | 10⁻⁴ (p-type) | Shows p-type semiconducting behavior, demonstrating that stoichiometry can tune charge transport properties. mdpi.com |
| TTF-TCNQ | 1:1 | ~500-1000 (bulk single crystal) | Considered a synthetic organic metal with high conductivity. mdpi.com |
This table presents data for related charge transfer complexes to provide context for the potential properties of a 1-Decyl-2-methylquinolin-1-ium-TCNQ complex.
Iodide-based organic salts are integral components of the electrolyte in dye-sensitized solar cells (DSSCs). mdpi.commdpi.com The iodide/triiodide (I⁻/I₃⁻) redox couple is the most common mediator used in these devices. mdpi.com The primary role of the iodide ion is to regenerate the oxidized dye molecule after it has injected an electron into the semiconductor (typically TiO₂). mdpi.com
While specific performance data for DSSCs employing this compound is limited, research on similar ionic liquids with long alkyl chains provides valuable insights. For instance, a study on imidazolium-based ionic liquids showed that a decyl-substituted cation (1-decyl-3-ethylimidazolium iodide) could be used as an electrolyte in DSSCs. mdpi.com The performance of such cells is dependent on factors like the diffusion coefficient of the triiodide ion within the electrolyte. mdpi.com
Table 2: Photovoltaic Parameters of DSSCs with Related Iodide-Based Electrolytes
| Cation of Iodide Salt | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) |
| 1-Ethyl-2,3-dimethylimidazolium | - | - | - | 4.48 |
| 1-Ethyl-2,3-dimethylimidazolium with 4-TBP* | - | - | - | 6.48 |
| 1-Butyl-1-methylpyrrolidinium | - | - | - | 6.52 |
| 1-Dodecyl-3-ethylimidazolium | - | - | - | 2.57 |
*4-tert-butylpyridine (4-TBP) is a common additive in DSSC electrolytes. mdpi.com The data presented is for general comparison and highlights the range of efficiencies achievable with different organic iodide salts. mdpi.commdpi.com
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its aromatic cation and long aliphatic chain, makes it an excellent candidate for forming ordered supramolecular assemblies.
The planar quinolinium ring system in this compound is prone to π-π stacking interactions. researchgate.netresearchgate.netnih.gov These interactions, where the electron-rich π-orbitals of adjacent quinolinium cations overlap, are a significant driving force for self-assembly. researchgate.netresearchgate.net The strength and geometry of these interactions can be influenced by the presence of the methyl group at the 2-position and the decyl chain at the 1-position.
The combination of π-π stacking, electrostatic interactions, and hydrophobic interactions can lead to the formation of well-defined supramolecular architectures. For instance, in solution, above a certain concentration, amphiphilic molecules like this compound can self-assemble into micelles or other aggregates. In the solid state, this can translate to the formation of layered structures, with alternating aromatic and aliphatic domains. researchgate.net
The nature of the anion has been shown to significantly affect the supramolecular assembly and luminescent properties of related quinolinium salts. researchgate.net This highlights the tunability of the solid-state architecture through chemical modification. The specific arrangement of the molecules in these assemblies can have a profound impact on the material's properties, such as its optical and electronic behavior.
Development of Optoelectronic Materials
The photophysical properties of quinolinium derivatives, combined with their ability to form ordered assemblies, make them interesting for applications in optoelectronics. aps.orgresearchgate.net The extended π-system of the quinolinium ring gives rise to absorption and emission in the UV-visible range. The interaction with the iodide anion can lead to charge-transfer-to-solvent effects.
The self-assembly of this compound into ordered structures can lead to emergent optical properties. For example, the aggregation of chromophores can result in changes in the absorption and emission spectra, a phenomenon that can be exploited in sensing applications. The formation of well-ordered thin films could also be beneficial for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices, where charge transport and light emission are critical. The long decyl chain can aid in the formation of uniform films through solution processing techniques.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Multi-Functional Quinolinium Derivatives
The core structure of 1-Decyl-2-methylquinolin-1-ium iodide, featuring a quinolinium scaffold, offers a versatile platform for the design of new multi-functional molecules. Future research will likely focus on synthesizing novel derivatives that possess a combination of therapeutic or functional properties. For instance, studies have shown that modifying the quinolinium ring can lead to potent antibacterial and anticancer agents. nih.govnih.gov
One promising avenue is the development of derivatives targeting essential bacterial proteins like FtsZ, a crucial element in bacterial cell division. nih.govpolyu.edu.hk Research on 1-methylquinolinium (B1204318) scaffolds has demonstrated that introducing cyclic or linear amine groups at the 2- and 4-positions can yield compounds with significant antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL. nih.govpolyu.edu.hk Applying this strategy to the this compound backbone could produce new antibacterial candidates.
Furthermore, the synthesis of quinoline (B57606) and quinolinium iodide salt derivatives has yielded compounds with dual anticancer and antibacterial properties. nih.gov For example, certain derivatives have shown potent cytotoxicity against human cancer cell lines such as A-549 and HeLa, with IC50 values in the low micromolar range, sometimes exceeding the efficacy of control drugs like 5-FU and MTX. nih.gov The same compounds exhibited strong inhibitory activity against Escherichia coli and Staphylococcus aureus. nih.gov Future work could involve creating hybrids of this compound with other bioactive molecules, such as fluoroquinolones and triterpene acids, to develop conjugates with enhanced antibacterial and antibiofilm capabilities. rsc.org
| Derivative Class | Target Application | Key Research Finding | Potential Adaptation for this compound |
|---|---|---|---|
| 1-methylquinolinium with amine substituents | Antibacterial (FtsZ inhibitor) | MIC values down to 0.25 μg/mL against Gram-positive bacteria. nih.govpolyu.edu.hk | Introduction of varied amine groups to enhance antibacterial potency. |
| Current time information in NA.bohrium.comdioxolo[4,5-g]quinolin-5-ium derivatives | Anticancer & Antibacterial | IC50 values of 4.45 µM (A-549) and 4.74 µM (HeLa); MIC of 3.125 nmol/mL against E. coli and S. aureus. nih.gov | Fusion of similar heterocyclic systems to create dual-action agents. |
| Triterpene acid-fluoroquinolone conjugates | Antibacterial & Antibiofilm | Significant activity with MIC values from 3.25–30 μg/mL and up to 68.75% biofilm inhibition. rsc.org | Conjugation with natural products to overcome drug resistance. |
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the discovery and optimization of this compound derivatives, the integration of experimental synthesis with computational modeling is essential. This synergistic approach has proven effective in understanding complex molecular interactions, such as aromatic stacking, which are crucial for the stability and function of many chemical systems. rsc.org
Molecular docking studies can predict how newly designed derivatives interact with biological targets. For example, computational models have been used to reveal that certain quinolinium-based inhibitors bind to the interdomain cleft of the FtsZ protein, inducing changes in its secondary structure and thereby inhibiting its function. nih.gov Similar computational screening of virtual libraries of this compound derivatives could prioritize candidates for synthesis, saving significant time and resources.
Furthermore, combining experimental data, such as DNA binding constants (Kb), with computational analysis can elucidate mechanisms of action. Studies on copper complexes of hesperetin (B1673127) Schiff bases found a linear correlation between experimentally determined Kb values and DNA double-strand breaks, suggesting a specific mode of interaction. nih.gov Applying such integrated methods to this compound could help in designing molecules with specific DNA-interacting properties for therapeutic or diagnostic purposes. This collaborative effort between theoretical and experimental chemistry is critical for building more accurate predictive models for designing next-generation functional molecules. rsc.org
Exploration of Novel Catalytic Systems and Reaction Pathways
Quinolinium salts and their parent quinoline structures are emerging as key components in novel catalytic systems, particularly in photoredox catalysis. Future research could explore the potential of this compound or its derivatives as part of dual catalytic systems for complex organic transformations.
A significant area of development is the use of quinoline-based organophotoredox catalysts that, upon protonation, can achieve highly oxidizing excited states under visible light irradiation. bohrium.comacs.org These catalysts have been successfully merged with cobaloxime to create an oxidative cross-coupling platform for reactions like Minisci alkylation, without the need for chemical oxidants. bohrium.comacs.org Investigating whether this compound can be incorporated into or modified to create similar photocatalytic systems represents a compelling research direction. The development of polymer-supported versions of these catalysts also facilitates recycling and enhances the sustainability of the process. bohrium.comacs.org
Another innovative approach involves the development of heterogeneous geminal atom catalysts (GACs), where a supporting structure like polymeric carbon nitride holds two metal ions (e.g., copper) in close proximity. sciencedaily.com This unique structure allows the metal cores to work in concert, efficiently catalyzing cross-coupling reactions with a significantly lower carbon footprint than conventional methods. sciencedaily.com Synthesizing quinolinium-based ligands derived from this compound to coordinate with metal ions in such GACs could lead to new, highly efficient, and reusable catalysts for greener chemical and pharmaceutical manufacturing.
Advanced Interface Engineering for Material Applications
The amphiphilic nature of this compound, combining a charged aromatic headgroup with a long alkyl tail, makes it a prime candidate for applications in advanced materials and interface engineering. This research area focuses on developing novel materials and modifying interfaces to improve performance in energy, water, and health technologies. ucalgary.ca
Future studies could explore the use of this compound as a surfactant or modifying agent for creating structured interfaces. For example, quinolinium derivatives can self-assemble at oil-water interfaces, potentially stabilizing emulsions or acting as templates for the synthesis of nanomaterials. Research into metal-organic frameworks (MOFs) has shown that engineering particle interfaces is crucial for applications like water treatment. ucalgary.ca this compound could be investigated as a surface modifier for materials like graphene, MXenes, or MOFs to enhance their dispersibility and performance in applications such as large-scale energy storage in flow batteries. ucalgary.ca
Moreover, the compound could be incorporated into polymer matrices to create functional coatings. For instance, it could be embedded in hydrogel coatings to act as a sensor or to impart antimicrobial properties to surfaces, which is a significant challenge in the design of materials for biomedical applications. ucalgary.ca
Innovation in Molecular Probes for Fundamental Research
Quinoline and its derivatives are well-known for their interesting photophysical properties, making them excellent scaffolds for fluorescent molecular probes. crimsonpublishers.com Future research is expected to focus on designing and synthesizing novel probes based on the this compound structure for various bioimaging and sensing applications.
One major direction is the development of probes for monitoring specific analytes or environmental conditions within biological systems. For example, quinolinium-based fluorophores have been engineered to create pH-sensitive probes that function effectively in highly alkaline media (pH 11-13) using fluorescence lifetime imaging microscopy (FLIM). nih.govacs.org These probes exhibit high quantum yields, photostability, and inherent water solubility. nih.govacs.org The 1-decyl chain in this compound could be functionalized with receptor groups to create probes that target specific cellular compartments, like lipid droplets, or detect biologically relevant ions. crimsonpublishers.com
Another innovative application is in the design of ratiometric fluorescent probes for enzyme detection. Probes based on the N-methyl-6-hydroxyquinolinium (MHQ) fluorophore undergo a dramatic color change from deep blue to red upon enzymatic activity, enabling "naked-eye" detection. nih.govresearchgate.net Adapting the this compound scaffold to incorporate similar enzyme-cleavable substrates could lead to a new class of highly sensitive diagnostic tools.
| Probe Type | Sensing Mechanism | Key Features | Reported Application |
|---|---|---|---|
| 1-methyl-7-amino-quinolinium derivatives | Fluorescence Lifetime | High quantum yield (0.7-0.8), long lifetime (12-13 ns), photostable. nih.govacs.org | Dynamic pH monitoring in aqueous media at high pH. nih.govacs.org |
| N-methyl-6-hydroxyquinolinium (MHQ) with enzymatic substrates | Ratiometric Fluorescence | Large color change (blue to red), high response ratio (>2000-fold). nih.gov | Detection of enzymes like β-galactosidase and lipase. nih.gov |
| Quinoline-benzothiazole chemosensor | Excited State Intramolecular Proton Transfer (ESIPT) | Turn-on fluorescence response. crimsonpublishers.com | Detection of Hg2+ in HeLa cells. crimsonpublishers.com |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 1-decyl-2-methylquinolin-1-ium iodide, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves quaternization of 2-methylquinoline with 1-iododecane under anhydrous conditions. A detailed procedure includes:
- Reacting equimolar amounts of 2-methylquinoline and 1-iododecane in dry tetrahydrofuran (THF) at 60–80°C for 12–24 hours under nitrogen .
- Purification via recrystallization from ethanol/diethyl ether mixtures.
- Reproducibility : Document solvent purity, reaction temperature, and inert gas flow rates. Provide NMR (e.g., ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) data to confirm structure and purity (>95%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; retention time consistency (±0.1 min) indicates purity .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber vials at −20°C under desiccation (e.g., with silica gel). Avoid prolonged exposure to light, moisture, or temperatures >25°C, which can induce iodide dissociation or decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Compile NMR and HRMS data from multiple synthetic batches and cross-reference with literature. For example, discrepancies in N-methyl proton shifts may arise from solvent polarity or counterion effects .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* level) and compare with experimental data .
- Collaborative Verification : Share samples with independent labs for blinded characterization .
Q. What experimental strategies optimize the yield of this compound in solvent-free or green chemistry conditions?
- Methodological Answer :
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) or polyethylene glycol (PEG) as reaction media to enhance solubility and reduce side reactions .
- Microwave Assistance : Conduct reactions under microwave irradiation (100 W, 80°C, 30 min) to reduce time and improve yield by 15–20% .
- Yield Optimization : Use a Box-Behnken design to vary molar ratios (1:1–1:1.2), temperature (50–90°C), and time (6–24 h) .
Q. How does this compound interact with biological membranes, and what methodologies quantify these interactions?
- Methodological Answer :
- Liposome Binding Assays : Prepare phosphatidylcholine liposomes and measure fluorescence quenching of dansyl-labeled lipids upon compound addition .
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and monitor binding kinetics (ka, kd) at varying ionic strengths .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS; analyze insertion depth and hydrogen bonding .
Q. What advanced techniques are suitable for studying the photostability and reactive oxygen species (ROS) generation of this compound?
- Methodological Answer :
- Photostability : Expose solutions to UV-Vis light (300–800 nm) and monitor degradation via UV-spectroscopy (ΔAbs at λ_max) .
- ROS Detection : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to identify hydroxyl (•OH) or superoxide (O₂•⁻) radicals under irradiation .
- Quantum Yield Calculation : Compare compound fluorescence with a reference (e.g., fluorescein) under standardized conditions .
Data Management and Reporting Standards
Q. How should researchers document synthetic procedures and analytical data to meet journal guidelines?
- Methodological Answer :
- Main Text : Summarize key steps (reagents, solvents, reaction time/temperature) and characterization data (melting point, yield) .
- Supporting Information : Include full synthetic protocols, NMR/HRMS spectra, and crystallographic data (if available) .
- Ethical Reporting : Disclose failed experiments (e.g., alternative solvents or catalysts tested) to aid reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response or kinetic data involving this compound?
- Methodological Answer :
- Dose-Response : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Kinetic Studies : Apply pseudo-first-order or Michaelis-Menten models; report kobs and R² values .
- Error Analysis : Use triplicate experiments and report standard deviation (SD) or confidence intervals (95% CI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
